molecular formula C7H5BrClF B1273177 4-Bromo-2-chloro-5-fluorotoluene CAS No. 93765-83-4

4-Bromo-2-chloro-5-fluorotoluene

Cat. No.: B1273177
CAS No.: 93765-83-4
M. Wt: 223.47 g/mol
InChI Key: GYFUSHKOOPPODA-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-fluorotoluene is an organic compound with the molecular formula C7H5BrClF. It is a derivative of toluene, where the methyl group is substituted with bromine, chlorine, and fluorine atoms. This compound is a colorless to pale yellow liquid and is used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-chloro-5-fluorotoluene can be synthesized through various methods. One common approach involves the halogenation of toluene derivatives. For instance, starting with 4-bromo-2-nitrotoluene, the compound can be prepared by subsequent chlorination and fluorination reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes typically include:

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-5-fluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted toluene derivatives .

Scientific Research Applications

4-Bromo-2-chloro-5-fluorotoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-fluorotoluene involves its reactivity due to the presence of halogen atoms. These atoms can participate in various chemical reactions, such as nucleophilic substitution, where the halogen atoms are replaced by other functional groups. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Comparison: 4-Bromo-2-chloro-5-fluorotoluene is unique due to the presence of three different halogen atoms on the toluene ring. This unique substitution pattern imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of fluorine can significantly influence the compound’s reactivity and stability .

Properties

IUPAC Name

1-bromo-5-chloro-2-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFUSHKOOPPODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371218
Record name 4-Bromo-2-chloro-5-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93765-83-4
Record name 4-Bromo-2-chloro-5-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chloro-5-fluorotoluene
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